![molecular formula C18H12N2S B2653291 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine CAS No. 519151-61-2](/img/structure/B2653291.png)

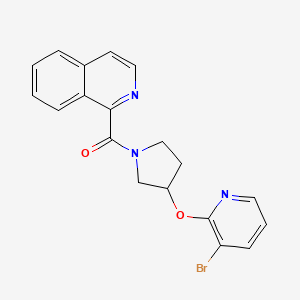

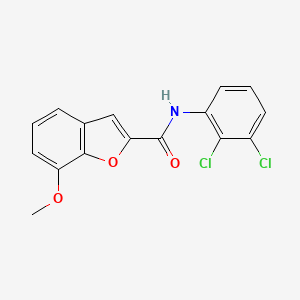

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine” is a compound that contains a pyridine ring, a thiazole ring, and a naphthalene ring . It is a part of a new copolymer synthesized via the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . The starting compound, 2,6-Bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, was synthesized from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a thiazole ring, and a naphthalene ring . The compound has a molecular weight of 288.37 .Chemical Reactions Analysis

The compound is involved in the synthesis of a new copolymer via Suzuki cross-coupling reactions . The reaction involves the use of a new pyridine-containing dibromo compound and a thiophene-based diboronic ester .Physical And Chemical Properties Analysis

The synthesized compound is non-hygroscopic and stable at room temperature. It is reasonably soluble only in DMSO and DMF .科学的研究の応用

Polymer Synthesis : This compound has been utilized in the synthesis of novel copolymers. For instance, Zhou et al. (2008) described the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was then copolymerized with styrene. This copolymer showed potential for use as a carrier in metal ion detection and analysis (Zhou, Zhu, Zhu, & Cheng, 2008).

Antibacterial and Antifungal Activity : Patel and Patel (2015) synthesized a series of heterocyclic compounds with the naphthalen-2-yl thiazol-2-yl group and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains (Patel & Patel, 2015).

Cancer Research : Abdel-Rahman et al. (2021) explored new pyridine derivatives, including those with naphthyl and thienyl moieties, for their potential as CDK2 inhibitors. These compounds showed significant inhibition of human cancer cell lines, suggesting their potential use in cancer therapy (Abdel-Rahman et al., 2021).

Light-Emitting Diodes : Tang et al. (2014) synthesized a novel compound related to the pyridin-2-yl group for use in light-emitting diodes. This compound showed high thermal stability and good electroluminescence performance, suggesting applications in the field of display technology (Tang et al., 2014).

Metal Ion Sensing : Gosavi-Mirkute et al. (2017) synthesized compounds containing pyridine-2-yl and thiophen-2-yl groups for use as chemosensors for transition metal ions. These compounds showed remarkable selectivity and sensitivity towards copper ions (Gosavi-Mirkute et al., 2017).

OLED Materials : Choroba et al. (2019) synthesized a series of compounds including 2,6-di(thiazol-2-yl)pyridines with aryl substituents like naphthyl for use in organic light-emitting diodes (OLEDs). These compounds showed potential as electroluminescent materials (Choroba et al., 2019).

Photocatalytic Hydrogen Production : Bala et al. (2014) developed a naphthalene-based complex for photocatalytic hydrogen production from water. This novel approach utilizes visible light and shows promise for renewable energy applications (Bala et al., 2014).

特性

IUPAC Name |

4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLBLAMSRRGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)

![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)

![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)

![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)